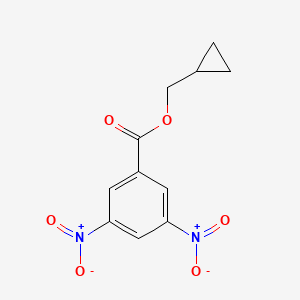
2,3-Dibromo-1,4-dichlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1,4-dichlorobutane is an organic compound with the molecular formula C₄H₆Br₂Cl₂ and a molecular weight of 284.804 g/mol . It is a halogenated derivative of butane, featuring two bromine atoms and two chlorine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and chlorination of butane in the presence of halogenating agents such as bromine (Br₂) and chlorine (Cl₂). The reaction typically occurs under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in reactors where butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions. The reaction is monitored to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,4-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: The major products of elimination reactions are alkenes and alkynes.
Scientific Research Applications
2,3-Dibromo-1,4-dichlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine functionalities into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,4-dichlorobutane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks bromine atoms.
1,4-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
2,3-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
Uniqueness
2,3-Dibromo-1,4-dichlorobutane is unique due to the presence of both bromine and chlorine atoms on the butane backbone. This dual halogenation provides distinct reactivity and makes it a valuable compound for various synthetic applications .
Properties
CAS No. |
4911-46-0 |
|---|---|
Molecular Formula |
C4H6Br2Cl2 |
Molecular Weight |
284.80 g/mol |
IUPAC Name |
2,3-dibromo-1,4-dichlorobutane |
InChI |
InChI=1S/C4H6Br2Cl2/c5-3(1-7)4(6)2-8/h3-4H,1-2H2 |
InChI Key |
FPPZFTLHBVZMCA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)
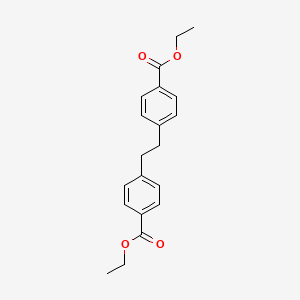
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)
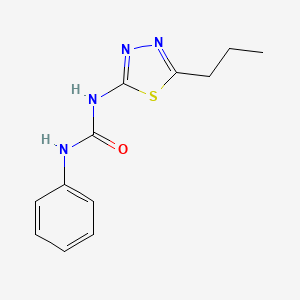

![Bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969935.png)
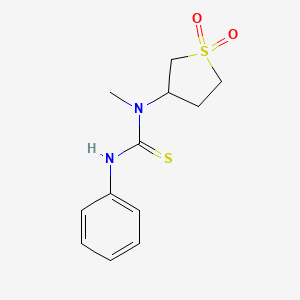
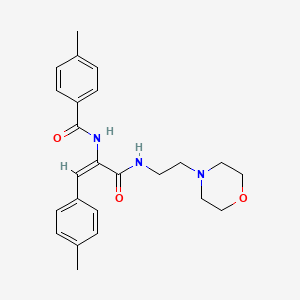
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11969950.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969965.png)
![4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969971.png)
